Methoxyacetic Acid

説明

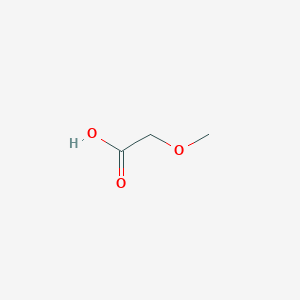

Structure

3D Structure

特性

IUPAC Name |

2-methoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIODHQZRUFFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50402-70-5 (hydrochloride salt) | |

| Record name | Methoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1031591 | |

| Record name | Methoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxyacetic acid is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

397 to 399 °F at 760 mmHg (NTP, 1992) | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1000 mg/mL at 20 °C | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.177 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 126.5 °F ; 40 mmHg at 252 °F; 400 mmHg at 363.6 °F (NTP, 1992) | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

625-45-6 | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11T1H7Q7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45.9 °F (NTP, 1992), 7.7 °C | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of Methoxyacetic Acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Methoxyacetic Acid (MAA). It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and analysis, and visual representations of these processes.

Physical Properties of this compound

This compound is a colorless, viscous liquid with a pungent odor.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[2] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₆O₃ | [3] |

| Molecular Weight | 90.08 g/mol | [4][5] |

| Appearance | Clear, colorless to very slightly yellow, viscous liquid | [1][2][3] |

| Melting Point | 7-9 °C (45-48 °F; 280-282 K) | [1][3][5] |

| Boiling Point | 202-204 °C (396-399 °F; 475-477 K) at 760 mmHg | [1][3][5] |

| Density | 1.174 - 1.177 g/cm³ at 20-25 °C | [1][3][5] |

| Refractive Index | n20/D 1.417 | [3][5] |

| Vapor Pressure | 1.8 mbar at 20 °C; 4.8 mbar at 50 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

| Water Solubility | Freely soluble | [1][3] |

| Solubility in other solvents | Soluble in ethanol and diethyl ether | [1] |

Chemical Properties of this compound

This compound is a monocarboxylic acid and an ether.[6] Its chemical behavior is characterized by the reactivity of both the carboxylic acid and the ether functional groups.

Acidity

With a pKa of 3.57, this compound is a stronger acid than acetic acid (pKa 4.76) and glycolic acid (pKa 3.83).[1] This increased acidity is attributed to the electron-withdrawing inductive effect of the methoxy group.

Reactivity and Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[2] It can react violently with these substances. The material is also corrosive.[2]

Decomposition

When heated to decomposition, this compound emits irritating and toxic fumes and gases, including carbon monoxide and carbon dioxide.[2]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the oxidation of 2-methoxyethanol. Two primary methods are outlined below.

Method 1: Catalytic Oxidation with Oxygen

This method utilizes a Platinum on carbon (Pt/C) catalyst and oxygen as the oxidant in an aqueous solution.

-

Materials: 2-methoxyethanol, deionized water, 5 wt% Pt/C catalyst, oxygen gas.

-

Procedure:

-

In a high-pressure autoclave, combine 2-methoxyethanol (e.g., 30 mL, 28.8 g), deionized water (e.g., 45 mL), and the Pt/C catalyst (e.g., 0.32 g).

-

Pressurize the reactor with oxygen to a desired pressure (e.g., 0.8 MPa).

-

Heat the reaction mixture to a specified temperature (e.g., 80°C) and maintain for a set duration (e.g., 6 hours).

-

After the reaction, cool the reactor to room temperature.

-

Recover the catalyst by filtration and washing.

-

The filtrate is then subjected to reduced pressure distillation to isolate the this compound. The fraction collected at 92-94°C/10 mmHg yields the pure product.[4]

-

Method 2: Oxidation with Nitric Acid

This method employs nitric acid as the oxidizing agent with a copper chloride catalyst.

-

Materials: 2-methoxyethanol, industrial grade nitric acid, cupric chloride.

-

Procedure:

-

In a four-hole boiling flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add nitric acid (e.g., 150 g) and cupric chloride (e.g., 0.5 g).

-

Slowly add 2-methoxyethanol (e.g., 50 g) to the stirred mixture. The reaction is exothermic, and the temperature will rise.

-

Maintain the reaction temperature at approximately 100°C for about 10 hours.

-

After the reaction is complete, the resulting solution is distilled under reduced pressure. The fraction collected at 88-92 °C/mmHg is this compound.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of this compound in biological and environmental samples.

-

Sample Preparation (for leather and textile samples):

-

Accurately weigh 0.5-1.0 g of the pretreated sample into a glass reaction bottle.

-

Add 5-10 mL of methanol and sonicate for 40-50 minutes.

-

Cool the extract to room temperature and filter through a 0.45 µm PTFE microporous membrane. The filtrate is the test sample.[7]

-

-

GC-MS Conditions:

-

Chromatographic Column: Rxi-624sil MS (60m x 0.32mm x 1.8 µm).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: High-purity helium at a flow rate of 2 ml/min.

-

Oven Temperature Program: Initial temperature of 60°C for 1 min, then ramp at 30°C/min to 150°C, followed by a ramp of 8°C/min to 180°C and hold for 3 min.[7]

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 260 °C.

-

Detection Mode: Full ion scan for qualitative analysis and selected ion monitoring for quantitative analysis.[7]

-

-

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier such as phosphoric acid or formic acid (for MS compatibility).[6]

-

Column: A reverse-phase column, such as a Newcrom R1 or C18.[6]

-

Detection: UV detection or mass spectrometry (MS).

Visualizations

Synthesis of this compound

Caption: Catalytic oxidation of 2-Methoxyethanol to this compound.

Analytical Workflow for this compound using GC-MS

Caption: General workflow for the analysis of this compound by GC-MS.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CN101979372B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. US4968840A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. CN104892390A - Methoxyactic acid preparation method - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. CN103604881A - Method for detecting this compound in leather and textiles - Google Patents [patents.google.com]

The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyacetic acid (2-MAA), a simple ether carboxylic acid, has transitioned from an industrial chemical intermediate to a molecule of significant interest in biomedical research. Its role as the primary bioactive metabolite of 2-methoxyethanol has prompted extensive toxicological studies, which in turn have unveiled its potent effects on cellular processes, including apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the synthesis, discovery, and key biological activities of 2-Methoxyacetic acid, with a focus on its application in cancer research. Detailed experimental protocols for its principal synthetic routes are presented, alongside a summary of relevant quantitative data and a visualization of its apoptotic signaling pathway.

Introduction and Discovery

2-Methoxyacetic acid (CH₃OCH₂COOH) is a bifunctional organic compound, structurally a derivative of acetic acid where a hydrogen of the methyl group is substituted by a methoxy group. While the exact historical details of its initial discovery are not extensively documented, its synthesis and characterization are rooted in the classical methods of organic chemistry developed in the 19th and early 20th centuries. Its significance grew with the industrial use of its parent compound, 2-methoxyethanol, a solvent in various commercial products. Subsequent toxicological studies identified 2-methoxyacetic acid as the active metabolite responsible for the reproductive and developmental toxicity of 2-methoxyethanol. More recently, research has focused on its anticancer properties, demonstrating its ability to inhibit the growth of tumor cells.[1]

Synthesis of 2-Methoxyacetic Acid

There are two primary methods for the synthesis of 2-methoxyacetic acid: the reaction of a haloacetic acid salt with a methoxide and the catalytic oxidation of 2-methoxyethanol. The latter is the preferred industrial route.

Synthesis via Nucleophilic Substitution

This classic laboratory-scale synthesis is a variation of the Williamson ether synthesis. It involves the reaction of a salt of a haloacetic acid, typically sodium chloroacetate, with sodium methoxide.

Experimental Protocol:

-

Preparation of Sodium Methoxyacetate: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium methoxide in an excess of methanol.

-

Slowly add sodium chloroacetate to the solution.

-

Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction.

-

Isolation of 2-Methoxyacetic Acid: After cooling, the excess methanol is removed by distillation.

-

The resulting sodium methoxyacetate is then neutralized with a strong acid, such as hydrochloric acid, to liberate the free 2-methoxyacetic acid.

-

The crude 2-methoxyacetic acid is then purified by vacuum distillation.

Synthesis via Catalytic Oxidation of 2-Methoxyethanol

This method is the primary industrial route for producing 2-methoxyacetic acid due to its efficiency and the availability of the starting material. It involves the oxidation of 2-methoxyethanol in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: A stirred tank reactor is charged with 2-methoxyethanol and water. A heterogeneous catalyst, typically platinum on a carbon support (Pt/C), is added to the mixture.

-

Oxidation: The reactor is pressurized with oxygen or air, and the temperature is raised to the desired level (typically between 40°C and 80°C). The reaction is exothermic and requires careful temperature control.

-

Monitoring and Work-up: The reaction is monitored for the consumption of 2-methoxyethanol. Upon completion, the catalyst is removed by filtration.

-

Purification: The aqueous solution of 2-methoxyacetic acid is then subjected to distillation to remove water and any unreacted 2-methoxyethanol, yielding the purified product.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₃ | --INVALID-LINK-- |

| Molar Mass | 90.08 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 1.177 g/cm³ | --INVALID-LINK-- |

| Melting Point | 7 °C | --INVALID-LINK-- |

| Boiling Point | 203-204 °C | --INVALID-LINK-- |

| pKa | 3.57 | Wikipedia |

Reaction Parameters and Yields

| Synthesis Method | Key Reactants | Catalyst | Temperature (°C) | Pressure | Yield (%) | Purity (%) |

| Nucleophilic Substitution | Sodium chloroacetate, Sodium methoxide | None | Reflux | Atmospheric | 90-91 | >99 |

| Catalytic Oxidation | 2-Methoxyethanol, Oxygen | Pt/C | 20-100 | 0.01-2 MPa | 91-96 | >99 |

Spectroscopic Data

-

¹H NMR (Predicted, 800 MHz, D₂O): δ 4.10 (s, 2H, -OCH₂-), 3.45 (s, 3H, -OCH₃).

-

Mass Spectrum (Electron Ionization): Major peaks at m/z 45, 59, 90.

-

Infrared Spectrum (Gas Phase): Characteristic peaks around 2950 cm⁻¹ (C-H stretch), 1730 cm⁻¹ (C=O stretch), and 1120 cm⁻¹ (C-O stretch).

Biological Activity and Signaling Pathway

2-Methoxyacetic acid has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, by inducing apoptosis and cell cycle arrest.

Apoptosis Induction

2-MAA induces apoptosis through the intrinsic pathway. A key mechanism is the downregulation of the anti-apoptotic protein Baculoviral IAP Repeat Containing 2 (BIRC2), also known as cIAP1. The reduction in BIRC2 leads to the activation of effector caspases, primarily Caspase-3 and Caspase-7, which then execute the apoptotic program, leading to cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-MAA can cause cell cycle arrest at the G1 phase. This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitor p21. The p21 protein inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle from the G1 to the S phase.

Signaling Pathway Diagram

References

The Pivotal Role of Methoxyacetic Acid in Ethylene Glycol Monomethyl Ether Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol monomethyl ether (EGME), a widely utilized industrial solvent, undergoes metabolic activation to its primary and most toxic metabolite, methoxyacetic acid (MAA). It is now firmly established that MAA is the proximate toxicant responsible for the hallmark reproductive and developmental toxicities associated with EGME exposure. This technical guide provides an in-depth analysis of the role of MAA, detailing its metabolic formation, mechanisms of toxicity, and the experimental methodologies used to elucidate its effects. Quantitative toxicological data are summarized for comparative analysis, and key pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Ethylene glycol monomethyl ether (EGME), also known as 2-methoxyethanol, has been extensively used in various industrial applications, including paints, inks, and fuels.[1] However, a significant body of research has linked EGME exposure to severe reproductive and developmental toxicities in both humans and experimental animals.[2][3] These adverse effects include testicular atrophy, depletion of spermatocytes, and teratogenicity, leading to fetal malformations.[4][5] The critical discovery in understanding EGME's toxicity was the identification of its metabolite, this compound (MAA), as the primary mediator of these effects.[6] This guide focuses on the central role of MAA, providing a detailed technical overview of its formation, toxicological profile, and the molecular mechanisms that underpin its detrimental effects.

Metabolism of Ethylene Glycol Monomethyl Ether to this compound

The biotransformation of EGME to MAA is a crucial step in its toxicological activation.[1] This metabolic process occurs primarily in the liver and involves a two-step oxidation pathway.

First, EGME is oxidized to an intermediate, methoxyacetaldehyde (MALD), by the enzyme alcohol dehydrogenase (ADH).[7] Subsequently, MALD is rapidly oxidized to MAA by aldehyde dehydrogenase (ALDH), with ALDH2 being identified as a key enzyme in this conversion.[7] The efficiency of this metabolic conversion is a key determinant of the toxic potential of EGME. It is MAA, the stable and ultimate metabolite, that accumulates and exerts systemic toxicity.[8]

Toxicological Profile of this compound

MAA is a potent reproductive and developmental toxicant.[4][5] Its toxicity is characterized by a range of adverse effects, with quantitative data from various studies summarized below for clarity and comparison.

Reproductive Toxicity

MAA primarily targets the testes, leading to significant damage to the germinal epithelium and a reduction in sperm production.[9]

| Parameter | Species | Dose | Effect | Reference |

| Testicular Toxicity | Rat (Fischer 344) | 300 mg/kg (oral gavage, 8 doses over 10 days) | Severe degeneration of testicular germinal epithelium.[9] | [9] |

| 100 mg/kg (oral gavage, 8 doses over 10 days) | Slight degenerative changes in testicular germinal epithelium in some rats.[9] | [9] | ||

| 30 mg/kg (oral gavage, 8 doses over 10 days) | No apparent effects.[9] | [9] | ||

| Sperm Fertility | Syrian Golden Hamster | 8, 32, or 64 mg/kg/day (gavage for 5 weeks) | Significant decline in sperm fertility at all doses. | |

| Spermatocyte Apoptosis | Human and Rat Testicular Tissue (in vitro) | ≥ 1 mM | Induction of germ cell apoptosis.[10] | [10] |

Developmental Toxicity (Teratogenicity)

MAA is a known teratogen, causing a variety of malformations in developing embryos.[1][5] The type and severity of these effects are dependent on the dose and the gestational day of exposure.

| Parameter | Species | Dose | Gestational Day of Administration | Effect | Reference |

| Embryolethality and Teratogenicity | Rat (Wistar) | 225 mg/kg (i.p.) | 8, 10, 12, or 14 | Increased fetal mortality and malformations (skeletal anomalies, hydrocephalus, dilated kidney pelvis).[5] | [5] |

| Digit Malformations | Mouse (CD-1) | 3.4 or 4.6 mmol/kg (oral gavage) | 11 | High incidence (52-100%) of digit malformations. | |

| General Developmental Toxicity | Rabbit (New Zealand White) | 7.5 and 15 mg/kg/day (oral gavage) | 7-19 | Malformations of limbs, digits, ribs, and decreased fetal body weights. | |

| 2.5 mg/kg/day (oral gavage) | 7-19 | No Observed Adverse Effect Level (NOAEL) for maternal and developmental toxicity. |

Other Toxicities

Beyond its effects on reproduction and development, MAA can also impact other organ systems.

| Parameter | Species | Dose/Concentration | Effect | Reference |

| Mitochondrial Respiration (in vitro) | Rat Liver Mitochondria | >5 mM | Inhibition of state 3 succinate oxidation rate and respiratory control ratio.[9] | [9] |

| Rat Testicular Mitochondria | >3 mM | Inhibition of ascorbate/TMPD oxidation rate.[9] | [9] | |

| Systemic Toxicity | Rat (Fischer 344) | 300 mg/kg (oral gavage, 8 doses over 10 days) | Reduced thymus size, depletion of thymic cortical lymphoid elements, and reduced bone marrow cellularity.[9] | [9] |

| Acute Oral Toxicity (LD50) | Rat (Sprague Dawley) | 1000-1500 mg/kg bw | Moderate acute toxicity. |

Mechanisms of this compound Toxicity

The molecular mechanisms underlying MAA's toxicity are multifaceted, with several key pathways having been identified.

Inhibition of Histone Deacetylases (HDACs)

A primary mechanism of MAA-induced toxicity is the inhibition of histone deacetylases (HDACs).[1][4][11] HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MAA causes hyperacetylation of histones, which alters gene expression patterns that are critical for normal cellular function, differentiation, and development.[1][12] This disruption of acetylation programming is thought to be a key driver of MAA's teratogenic effects.[1] MAA has been shown to inhibit HDAC1, HDAC2, and HDAC3.[13]

Induction of Apoptosis and Cell Cycle Arrest

MAA has been shown to induce apoptosis, or programmed cell death, particularly in rapidly dividing cells such as spermatocytes and embryonic tissues.[10][14] This is linked to its ability to cause the hyperacetylation of the tumor suppressor protein p53, leading to the upregulation of the cell cycle inhibitor p21 and the activation of apoptotic pathways, including the cleavage of caspase-3.[1][15]

Disruption of One-Carbon Metabolism

Another proposed mechanism involves the interference of MAA with one-carbon metabolism, which is essential for the synthesis of nucleic acids and other vital cellular components.[4] This disruption can particularly affect rapidly proliferating cells during embryonic development and spermatogenesis.

Alteration of Endogenous Signaling Pathways

MAA can also disrupt critical signaling pathways. For instance, it has been shown to attenuate estrogen receptor-α-mediated signaling, which could contribute to its reproductive toxicity.[2][12] Additionally, MAA may impair axial elongation morphogenesis in a retinoic acid signaling-dependent manner.[16]

Experimental Protocols for Studying this compound

A variety of in vivo and in vitro experimental models have been employed to investigate the toxicity of MAA. Below are generalized protocols for some of the key experimental approaches cited in the literature.

In Vivo Reproductive and Developmental Toxicity Studies

-

Objective: To assess the effects of MAA on fertility, testicular integrity, and embryonic development in whole animal models.

-

Methodology:

-

Animal Model: Commonly used models include Sprague Dawley or Wistar rats, and CD-1 mice.[5]

-

Dosing: MAA is typically administered via oral gavage or intraperitoneal (i.p.) injection at various doses and time points during gestation or over a specified period for reproductive toxicity assessment.[5][9]

-

Reproductive Toxicity Assessment: For male reproductive toxicity, endpoints include testicular weight, histopathological examination of the testes for germ cell depletion, and analysis of sperm count, motility, and morphology.[9]

-

Developmental Toxicity Assessment: Pregnant animals are dosed during specific periods of organogenesis. Fetuses are then examined for external, visceral, and skeletal malformations.[5]

-

In Vitro Limb Bud Culture

-

Objective: To study the direct effects of MAA on limb development and chondrogenesis.

-

Methodology:

-

Tissue Collection: Forelimbs are dissected from mouse embryos at a specific gestational day (e.g., day 12).[15][17]

-

Culture: The limb buds are cultured in a suitable medium.[15][17]

-

Exposure: MAA is added to the culture medium at various concentrations.[15][17]

-

Analysis: After a defined culture period, the limbs are assessed for morphological changes and cartilage formation (e.g., using toluidine blue staining).[17] Biochemical analyses can also be performed to measure markers of apoptosis (e.g., cleaved caspase-3) and histone acetylation.[1][15]

-

In Vitro Testicular Culture

-

Objective: To investigate the direct effects of MAA on testicular cells and spermatogenesis.

-

Methodology:

-

Tissue Preparation: Seminiferous tubules are isolated from rat testes or human testicular tissue is obtained.[10][18]

-

Culture and Exposure: The tissues are cultured in a suitable medium and exposed to different concentrations of MAA for a specified duration.[10][18]

-

Analysis: The cultures are examined for morphological changes in germ cells (e.g., apoptosis, necrosis). DNA fragmentation assays (e.g., agarose gel electrophoresis) can be used to confirm apoptosis.[10][18]

-

Analytical Methods for MAA Detection

-

Objective: To quantify the levels of MAA in biological samples (e.g., urine, plasma) for toxicokinetic studies.

-

Methodology:

-

Sample Preparation: Urine or plasma samples are collected. An internal standard may be added.[19][20]

-

Derivatization: MAA is often derivatized to increase its volatility for gas chromatography (GC) analysis. A common derivatizing agent is pentafluorobenzyl bromide.[19]

-

Extraction: The derivatized MAA is extracted using a suitable solvent.[19]

-

Analysis: The extract is analyzed by GC coupled with a detector such as an electron capture detector (ECD) or a mass spectrometer (MS).[19][21] High-performance liquid chromatography (HPLC) can also be used.[22]

-

Conclusion

This compound is unequivocally the principal toxic metabolite of ethylene glycol monomethyl ether, mediating its profound reproductive and developmental toxicities. The metabolic conversion of EGME to MAA is a critical activation step, leading to a cascade of adverse cellular events. The primary mechanisms of MAA toxicity involve the inhibition of histone deacetylases, resulting in epigenetic dysregulation, and the induction of apoptosis in susceptible cell populations. A thorough understanding of the role of MAA, supported by robust experimental data, is essential for accurate risk assessment, the development of safer alternatives, and for providing a mechanistic basis for potential therapeutic interventions in cases of exposure. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in toxicology, drug development, and chemical safety.

References

- 1. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Short-Chain Fatty Acid this compound Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification [jstage.jst.go.jp]

- 5. The teratogenicity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. env.go.jp [env.go.jp]

- 8. A toxicokinetic study of inhaled ethylene glycol monomethyl ether (2-ME) and validation of a physiologically based pharmacokinetic model for the pregnant rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-Methoxyacetic acid (MAA)-induced spermatocyte apoptosis in human and rat testes: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resource.aminer.org [resource.aminer.org]

- 12. The short-chain fatty acid this compound disrupts endogenous estrogen receptor-alpha-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diethylene glycol monomethyl ether, ethylene glycol monomethyl ether and the metabolite, 2-methoxyacetic acid affect in vitro chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of ethylene glycol monomethyl ether and its metabolite, 2-methoxyacetic acid, on organogenesis stage mouse limbs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits histone deacetylase and impairs axial elongation morphogenesis of mouse gastruloids in a retinoic acid signaling-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2-Methoxyacetic acid (MAA)-induced spermatocyte apoptosis in human and rat testes: an in vitro comparison. | Semantic Scholar [semanticscholar.org]

- 19. [Determination of this compound in urine by pre-column derivatization-liquid-liquid microextraction coupled with gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CN103604881A - Method for detecting this compound in leather and textiles - Google Patents [patents.google.com]

- 22. This compound | SIELC Technologies [sielc.com]

Methoxyacetic Acid: A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetic acid (MAA) is a significant metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME). Its presence is of considerable toxicological concern due to its established reproductive and developmental toxicity. This technical guide provides a comprehensive overview of the toxicological profile of MAA, detailing its metabolic fate, mechanisms of toxicity, and effects on various organ systems. Quantitative toxicological data are summarized, and key experimental methodologies are described. Furthermore, this document includes visualizations of the metabolic and signaling pathways affected by MAA to facilitate a deeper understanding of its toxicological impact.

Chemical and Physical Properties

This compound (CAS No. 625-45-6) is a colorless, viscous liquid with a pungent odor.[1] It is soluble in water, ethanol, and diethyl ether.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C3H6O3 | [2] |

| Molecular Weight | 90.08 g/mol | [2][3] |

| Boiling Point | 202-204 °C | [1] |

| Melting Point | 7-9 °C | [1] |

| Density | 1.1768 g/cm³ | [1] |

| pKa | 3.57 | [1] |

Toxicokinetics: Metabolism and Elimination

This compound is the primary active metabolite of ethylene glycol monomethyl ether (EGME).[4][5] In both humans and animals, EGME is rapidly oxidized to methoxyacetaldehyde by alcohol dehydrogenase (ADH), which is then further oxidized to MAA.[1][4]

MAA can be activated to methoxyacetyl-coenzyme A, which can then enter the Krebs cycle or be incorporated into fatty acid biosynthesis.[4] The biological half-life of MAA varies between species, being approximately 9-13 hours in rats and significantly longer in humans, with an average of 77.1 hours after inhalation exposure to EGME.[4] This slow accumulation in primates and humans is a key factor in its toxicity.[4] The primary route of excretion for MAA and its conjugates is renal.[4]

Caption: Metabolic conversion of EGME to MAA and its subsequent entry into cellular metabolic pathways.

Toxicological Profile

Acute Toxicity

This compound exhibits moderate acute toxicity following oral exposure.[4] Signs of toxicity in animal studies include breathing difficulty, muscle weakness, spastic gait, and cyanosis.[4]

Table 2: Acute Toxicity of this compound

| Species | Route | Value | Reference |

| Rat (Sprague Dawley) | Oral | LD50: 1000-1500 mg/kg bw | [4] |

| Rat | Inhalation (4h) | LC50: >7.86 mg/L | [4] |

Skin and Eye Irritation

MAA is corrosive to the skin and eyes.[3][4] In dermal irritation studies using rabbits, MAA caused severe skin redness, edema, and necrosis.[4]

Reproductive and Developmental Toxicity

The most significant toxicological concern with MAA is its potent reproductive and developmental toxicity.[3][4][5][6] It is classified as a Category 2 substance toxic to reproduction and may impair fertility and cause harm to the unborn child.[3][4]

Key effects include:

-

Testicular Toxicity: MAA is a testicular toxicant, causing degeneration of the germinal epithelium, reduced testicular weight, and decreased sperm counts.[4][7][8] These effects are observed in multiple species, including rats.

-

Developmental Toxicity: In utero exposure to MAA can lead to fetal mortality, digit malformations, and skeletal anomalies.[4][9]

Table 3: Reproductive and Developmental Toxicity Data for this compound

| Species | Study Type | Endpoint | NOAEL | LOAEL | Reference |

| Rat | Developmental | Maternal and Developmental Toxicity | 2.5 mg/kg bw/day | 15 mg/kg bw/day | [4] |

| Rabbit | Developmental | Developmental Toxicity | 2.5 mg/kg/day | - | [10] |

Repeated Dose Toxicity

Repeated oral exposure to MAA primarily targets the testes.[4] In a 2-week study in rats, doses of 300 mg/kg bw/day resulted in significant reductions in body weight, spleen and testicular weights, and leukocyte count.[4] A No Observed Adverse Effect Level (NOAEL) of 30 mg/kg bw/day was established in this study.[4]

Genotoxicity and Carcinogenicity

Available data from in vitro and in vivo studies suggest that MAA is not genotoxic.[4] There are no structural alerts for carcinogenicity, and its metabolic precursor, EGME, is not considered a human carcinogen.[4]

Hematological Effects

Studies in rats have shown that high doses of MAA can lead to reductions in bone marrow cellularity, resulting in lower red blood cell counts, hemoglobin concentration, and white blood cell counts.[7][8]

Mechanism of Toxicity

The toxicity of this compound is multifaceted and involves interference with several key cellular processes.

Interference with Metabolic Pathways

MAA is hypothesized to cause cellular disruption by interfering with essential metabolic pathways.[4] It can inhibit the production of lactate by Sertoli cells in the testes, a crucial energy substrate for developing germ cells.[11] This disruption of metabolic support is a likely contributor to its testicular toxicity.[11]

Mitochondrial Dysfunction

MAA has been shown to inhibit mitochondrial function in vitro.[12] It inhibits state 3 respiration and the respiratory control ratio in both hepatic and testicular mitochondria.[7][12] This impairment of cellular energy production can lead to widespread cellular damage, particularly in tissues with high energy demands like the testes.

Histone Deacetylase (HDAC) Inhibition

MAA is a known inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[13][14] HDAC inhibition leads to hyperacetylation of histones, which can alter gene expression.[13] This epigenetic modification is associated with the induction of apoptosis (programmed cell death) in spermatocytes.[13]

Caption: MAA inhibits HDACs, leading to histone hyperacetylation and subsequent apoptosis.

Modulation of Signaling Pathways

MAA can modulate various signaling pathways, contributing to its endocrine-disrupting effects. It has been shown to increase the transcriptional activity of the androgen receptor (AR) through a tyrosine kinase signaling pathway that involves PI3-kinase.[15] Furthermore, MAA can enhance the transcriptional activities of estrogen receptors (ERα and ERβ) by activating the MAPK pathway.[13]

Caption: MAA modulates androgen and estrogen receptor signaling pathways.

Experimental Protocols

Animal Studies for Reproductive and Developmental Toxicity

A common experimental design to assess the reproductive and developmental toxicity of a substance like MAA involves oral gavage administration to pregnant animals during specific gestation days.

Caption: Generalized workflow for a developmental toxicity study of this compound.

Methodology Example (based on cited studies):

-

Test System: Time-mated female Sprague-Dawley rats.

-

Dose Administration: this compound administered by oral gavage once daily from gestation day 6 to 15.

-

Dose Groups: At least three dose levels and a concurrent vehicle control group.

-

Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight is recorded throughout the study.

-

Terminal Procedures: On gestation day 20, dams are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.

-

Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal malformations.

In Vitro Mitochondrial Function Assay

The effect of MAA on mitochondrial respiration can be assessed using isolated mitochondria.

Methodology Example:

-

Mitochondria Isolation: Mitochondria are isolated from the liver or testes of rats by differential centrifugation.

-

Respiration Measurement: Oxygen consumption is measured polarographically using a Clark-type oxygen electrode.

-

Substrates and Inhibitors: The assay is performed in the presence of specific mitochondrial substrates (e.g., succinate, citrate/malate) to assess different parts of the electron transport chain.

-

MAA Treatment: Various concentrations of MAA are added to the mitochondrial suspension to determine its effect on state 3 (ADP-stimulated) and state 4 (resting) respiration. The respiratory control ratio (RCR), an indicator of mitochondrial coupling, is calculated.

Conclusion

This compound is a potent reproductive and developmental toxicant, with the testes being a primary target organ. Its toxicity stems from a combination of mechanisms, including interference with cellular metabolism, mitochondrial dysfunction, and epigenetic modifications through HDAC inhibition. The long biological half-life of MAA in humans increases the risk of toxicity from exposure to its parent compound, EGME. A thorough understanding of the toxicological profile of MAA is crucial for risk assessment and the development of safety guidelines for related industrial chemicals. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H6O3 | CID 12251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpachem.com [cpachem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. The Short-Chain Fatty Acid this compound Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Attenuation of 2-methoxyethanol and this compound-induced digit malformations in mice by simple physiological compounds: implications for the role of further metabolism of this compound in developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. The effect of 2-methoxyethanol and this compound on Sertoli cell lactate production and protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and ethoxyacetic acid inhibit mitochondrial function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | TargetMol [targetmol.com]

- 15. Interactions of this compound with androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyacetic Acid: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. Inhibition of HDACs can restore or enhance gene expression, making HDAC inhibitors a promising class of therapeutic agents, particularly in oncology. Methoxyacetic acid (MAA) has emerged as a molecule of interest due to its demonstrated ability to inhibit HDACs, leading to downstream cellular effects such as cell cycle arrest and apoptosis.[1] This guide serves as a technical resource for researchers exploring the potential of MAA as an HDAC inhibitor.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, MAA leads to an increase in the acetylation of histones H3 and H4. This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of various genes involved in cell cycle regulation and apoptosis.

Quantitative Data

While specific IC50 values for this compound against purified HDAC1, HDAC2, and HDAC3 are not prominently available in the reviewed literature, cell-based assays have provided insights into its effective concentrations.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Growth Inhibition (IC50) | Human leukemia cell line HL60 | 5.6 mM | Inhibition of cell proliferation | [1] |

| Altered Gene Expression | Mouse P19C5 gastruloids | 4 mM | Significant alteration in the expression of developmental regulator genes | [2] |

| Reduced HDAC Activity | Purified histone deacetylase protein | 4 mM | Significant reduction in activity | [2] |

| Impaired Axial Elongation | Mouse gastruloids | 5 mM | Reduction in axial elongation, comparable to teratogenic plasma levels in vivo | [2] |

| Apoptosis and Cell Cycle Arrest | Prostate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145) | 5 mM - 20 mM | Dose-dependent inhibition of cell growth | [1] |

Signaling Pathways

The HDAC inhibitory activity of this compound has been shown to impact at least two significant signaling pathways: the Retinoic Acid (RA) signaling pathway and the PI3K/Akt signaling pathway.

Retinoic Acid Signaling Pathway

MAA has been observed to upregulate RA signaling target genes.[2] This is significant as the RA pathway is crucial for cell differentiation and embryonic development. The teratogenic effects of MAA are thought to be mediated, at least in part, through its inhibition of HDACs, which in turn perturbs the delicate balance of RA signaling.[2]

PI3K/Akt Signaling Pathway and Cell Cycle Regulation

MAA treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21. This upregulation is a key factor in the observed G1 phase cell cycle arrest in cancer cells.[1] The induction of p21 is achieved through the inhibition of HDACs, which increases the acetylation of histones at the p21 promoter, leading to its transcriptional activation. This process appears to be independent of p53.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as an HDAC inhibitor.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is a general method to assess the direct inhibitory effect of MAA on HDAC activity.

Materials:

-

Recombinant human HDAC1, HDAC2, or HDAC3

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

-

This compound (MAA) stock solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of MAA in HDAC assay buffer.

-

In a 96-well plate, add the diluted MAA solutions. Include wells for a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle).

-

Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percentage of inhibition for each MAA concentration relative to the negative control and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol allows for the assessment of changes in global histone acetylation in cells treated with MAA.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of MAA for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetylated histone H3 or H4 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an appropriate imaging system.

-

To normalize the results, strip the membrane and re-probe with an antibody against total histone H3.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

Conclusion

This compound demonstrates clear activity as a histone deacetylase inhibitor, impacting cellular processes such as cell cycle progression and apoptosis, and modulating key signaling pathways like the Retinoic Acid and PI3K/Akt pathways. While the current body of literature provides a strong foundation for its mechanism of action, a significant opportunity exists for further research to quantify its specific inhibitory activity against individual HDAC isoforms. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and support the ongoing exploration of this compound's potential as a therapeutic agent.

References

- 1. This compound suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits histone deacetylase and impairs axial elongation morphogenesis of mouse gastruloids in a retinoic acid signaling-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyacetic Acid: A Technical Guide to Natural Sources and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxyacetic acid (MAA), covering its natural origins, metabolic pathways, industrial synthesis, and diverse applications. The information is tailored for professionals in research and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical mechanisms of action.

Physicochemical and Toxicological Profile

This compound (MAA), also known as 2-methoxyacetic acid, is a carboxylic acid and an ether.[1][2] It is a colorless, viscous, and corrosive liquid with a pungent odor.[3] Due to its reprotoxic potential, it is classified as a substance of very high concern (SVHC) and its use is strictly controlled, primarily as an intermediate in industrial synthesis.[1][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₃ | [1] |

| Molecular Weight | 90.08 g/mol | [1] |

| CAS Number | 625-45-6 | [1] |

| Appearance | Clear, colorless, viscous liquid | [3] |

| Melting Point | 7–9 °C (45–48 °F; 280–282 K) | [1][5] |

| Boiling Point | 202–204 °C (396–399 °F; 475–477 K) | [1][5] |

| Density | 1.1768 g/cm³ | [1][5] |

| Solubility | Soluble in water, ethanol, and diethyl ether | [1][2] |

| pKa | 3.57 | [3] |

| Vapor Pressure | 1.8 mbar (20 °C); 4.8 mbar (50 °C) | [3] |

| Refractive Index (n20/D) | 1.417 | [5] |

Toxicological Data

This compound exhibits significant toxicity, particularly reproductive and developmental toxicity, which has led to the cessation of its use in consumer products.[1] Its toxicity is believed to stem from its metabolic effects, including the inhibition of mitochondrial respiration and histone deacetylases.[6][7]

| Parameter | Species | Route | Value | Reference(s) |

| LD50 (Acute Oral) | Rat (Sprague Dawley) | Oral | 1000–1500 mg/kg bw | |

| In Vitro Mitochondrial Inhibition | Rat (Hepatic Mitochondria) | - | >5 mM (inhibits state 3 succinate oxidation) | [6] |

| In Vitro Mitochondrial Inhibition | Rat (Testicular Mitochondria) | - | >3 mM (inhibits ascorbate/TMPD oxidation) | [6] |

| Reproductive Toxicity | Rat (Male Fischer 344) | Oral Gavage | 300 mg/kg (8 daily doses) | [8] |

| Developmental Toxicity | Rat (Wistar) | Intraperitoneal | 225 mg/kg bw (on GDs 8, 10, 12, or 14) |

Natural Sources and Metabolism

This compound is not a widespread natural product. Its presence in biological systems is primarily as a metabolite of xenobiotic compounds.[7]

Xenobiotic Metabolism

The primary source of MAA in humans and animals is the metabolism of industrial chemicals, most notably ethylene glycol monomethyl ether (EGME, 2-methoxyethanol) and certain phthalates like di-(2-methoxyethyl) phthalate.[9] EGME is rapidly oxidized by alcohol dehydrogenases to form methoxyacetaldehyde, which is then further oxidized to this compound.[3] This metabolic activation is responsible for the testicular and developmental toxicity observed after exposure to EGME.[8]

Endogenous Occurrence

This compound has been identified as an endogenous metabolite in some biological systems, although typically at very low concentrations.[4] It has been detected, though not quantified, in foods such as chicken and pork, which may suggest metabolic pathways independent of direct xenobiotic exposure, or the bioaccumulation from environmental sources.

Industrial Synthesis and Applications

This compound is an important intermediate in the chemical industry.[10] Its synthesis is primarily achieved through two main routes.

Industrial Synthesis Routes

1. Oxidation of 2-Methoxyethanol: This is the primary industrial route, involving the catalytic oxidation of 2-methoxyethanol with air or oxygen in the presence of a platinum-based catalyst.[3][11]

2. From Monochloroacetic Acid: This method involves the reaction of monochloroacetic acid with sodium methoxide in a methanolic solvent.[10][12] The resulting sodium methoxyacetate is then acidified to yield this compound.

References

- 1. This compound | C3H6O3 | CID 12251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 625-45-6 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cpachem.com [cpachem.com]

- 5. This compound 98 625-45-6 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits histone deacetylase and impairs axial elongation morphogenesis of mouse gastruloids in a retinoic acid signaling-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US4968840A - Process for preparing this compound - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. DE3923389A1 - METHOD FOR PRODUCING METHOXY ACETIC ACID - Google Patents [patents.google.com]

Methoxyacetic Acid: A Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and disposal information for methoxyacetic acid (MAA), a corrosive and reprotoxic chemical compound. The following sections detail the substance's properties, associated hazards, recommended procedures for safe use, and protocols for waste management, tailored for a laboratory and drug development environment.

Chemical and Physical Properties

This compound is a colorless, viscous liquid with a pungent odor.[1] It is crucial to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₃H₆O₃ | [2] |

| Molecular Weight | 90.08 g/mol | [1][2] |

| CAS Number | 625-45-6 | [2] |

| Appearance | Clear, colorless to slightly yellow, viscous liquid | [1][2] |

| Odor | Pungent | [1] |

| Boiling Point | 202-204 °C (396-399 °F) at 760 mmHg | [1][2] |

| Melting Point | 7-9 °C (45-48 °F) | [1] |

| Flash Point | 121 °C (249.8 °F) | [2] |

| Autoignition Temperature | 300 °C (572 °F) | [2] |

| Density | 1.1740 - 1.177 g/cm³ | [2][3] |

| Vapor Pressure | 0.05 mmHg at 25 °C; 1.8 mbar at 20 °C | [1][2] |

| Solubility | Soluble in water, ethanol, and diethyl ether | [1][2] |

| pKa | 3.57 | [1] |

Toxicological Data

This compound is classified as harmful if swallowed and is known to be a reproductive toxin.[4][5] It is a metabolite of ethylene glycol monomethyl ether and can inhibit mitochondrial function.[6]

| Toxicity Data | Value | Species | Route | Source |

| LD₅₀ (Acute Oral) | 500 mg/kg (ATE) | --- | Oral | [5] |

| LDLo (Oral) | 2 g/kg | Rat | Oral | [2] |

| NOAEL (Maternal and Developmental Toxicity) | 2.5 mg/kg bw/day | --- | --- | [7] |

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is corrosive and can cause severe skin burns and eye damage.[2][4] It may also cause respiratory irritation.[8] Furthermore, it is suspected of damaging fertility or the unborn child.[1][2][5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification | Source |

| Eye Protection | Chemical splash goggles or a full-face respirator. | [2][3] |

| Hand Protection | Appropriate protective gloves. | [2][9] |

| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure, such as coveralls and disposable sleeves. | [2][3][9] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | [2][3] |

Engineering Controls

Facilities where this compound is stored or used should be equipped with an eyewash station and a safety shower.[2][10] Adequate ventilation should be in place to keep airborne concentrations low.[2][10]

Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[9]

-

Do not eat, drink, or smoke when using this product.[8]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8]

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. | [2][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [2] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. | [2][9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. | [2] |

Fire and Explosion Hazards